synthesis of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one from 4,5-dimethyl-1,2-phenylenediamine
synthesis of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one from 4,5-dimethyl-1,2-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one from 4,5-dimethyl-1,2-phenylenediamine. This document details the chemical properties of the reactants and products, a reliable synthesis protocol, and the expected analytical data for the final compound.
Introduction
5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazolone family. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of this specific derivative is a key step in the development of various potential therapeutic agents. This guide focuses on a direct and efficient method for its preparation.
Physicochemical Data
A summary of the key quantitative data for the starting material and the final product is presented below for easy reference and comparison.
| Property | 4,5-Dimethyl-1,2-phenylenediamine (Starting Material) | 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one (Final Product) |
| Molecular Formula | C₈H₁₂N₂ | C₉H₁₀N₂O |
| Molecular Weight | 136.19 g/mol | 162.19 g/mol |
| Appearance | Light brown powder | Off-white to white solid |
| Melting Point | 127-129 °C[1] | >300 °C[2] |
| CAS Number | 3171-45-7 | 2033-30-9 |
Synthesis Protocol
The recommended synthesis method for 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one from 4,5-dimethyl-1,2-phenylenediamine involves a cyclization reaction with urea. This method is advantageous due to the ready availability and low cost of urea, which serves as the carbonyl source.
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: Reaction scheme for the synthesis of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one.
Experimental Procedure
This protocol is adapted from a known procedure for a similar substrate and is expected to provide the desired product in good yield.
Materials:
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4,5-Dimethyl-1,2-phenylenediamine
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Urea
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High-boiling point solvent (e.g., diphenyl ether or without solvent)
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Ethanol (for recrystallization)
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle or oil bath
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Magnetic stirrer
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Buchner funnel and flask
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Standard laboratory glassware
Procedure:
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In a round-bottom flask, combine 4,5-dimethyl-1,2-phenylenediamine (1.0 equivalent) and urea (1.5 to 2.0 equivalents).
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The reaction can be carried out neat (without solvent) or in a high-boiling point solvent. For a neat reaction, gently heat the mixture with stirring.
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Heat the reaction mixture to approximately 180 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Maintain the temperature for several hours until the starting material is consumed.
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Upon completion, cool the reaction mixture to room temperature.
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If a solvent was used, the product may precipitate upon cooling. If the reaction was performed neat, the solid crude product is obtained directly.
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Triturate the crude solid with water to remove any unreacted urea and other water-soluble impurities.
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Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.
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For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.
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Dry the purified crystals under vacuum to obtain 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one.
Reaction Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Experimental workflow for the synthesis of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one.
Spectroscopic Characterization
The structural confirmation of the synthesized 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one is achieved through spectroscopic methods. While specific spectra for this exact compound are not widely published, the expected NMR data can be inferred from closely related structures.
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¹H NMR (DMSO-d₆):
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A singlet for the two aromatic protons (H-4 and H-7) is expected in the range of δ 6.8-7.2 ppm.
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A broad singlet for the two N-H protons should appear in the downfield region, typically around δ 10.5-11.5 ppm.
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A singlet integrating to six protons for the two methyl groups (at C-5 and C-6) is anticipated around δ 2.1-2.3 ppm.
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¹³C NMR (DMSO-d₆):
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The carbonyl carbon (C-2) should appear significantly downfield, likely in the range of δ 155-160 ppm.
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Signals for the quaternary aromatic carbons (C-3a, C-7a, C-5, and C-6) are expected between δ 125-135 ppm.
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The aromatic C-H carbons (C-4 and C-7) should resonate in the region of δ 105-115 ppm.
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The methyl carbons are expected to show a signal around δ 19-21 ppm.
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Safety Precautions
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4,5-Dimethyl-1,2-phenylenediamine is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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The reaction is conducted at a high temperature, and appropriate care should be taken to avoid thermal burns.
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Standard laboratory safety practices should be followed throughout the procedure.
This guide provides a foundational protocol for the synthesis of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one. Researchers may need to optimize the reaction conditions, such as temperature, reaction time, and purification method, to achieve the best results in their specific laboratory setting.
